molecular formula C17H22N2O3S B12929044 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil CAS No. 136011-44-4

5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil

Cat. No.: B12929044
CAS No.: 136011-44-4
M. Wt: 334.4 g/mol
InChI Key: BXAUKCWSBUACBG-UHFFFAOYSA-N
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Description

6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Ethoxymethyl Group: This step involves the alkylation of the pyrimidine core using ethyl bromide in the presence of a base such as potassium carbonate.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound or its derivatives could be explored for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the thioether and ethoxymethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-((3,5-Dimethylphenyl)thio)-1-methylpyrimidine-2,4(1H,3H)-dione
  • 6-((3,5-Dimethylphenyl)thio)-1-(methoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

The unique combination of the ethoxymethyl and 3,5-dimethylphenylthio groups in 6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione distinguishes it from similar compounds. This specific structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

136011-44-4

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C17H22N2O3S/c1-5-14-15(20)18-17(21)19(10-22-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,21)

InChI Key

BXAUKCWSBUACBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC(=CC(=C2)C)C

Origin of Product

United States

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